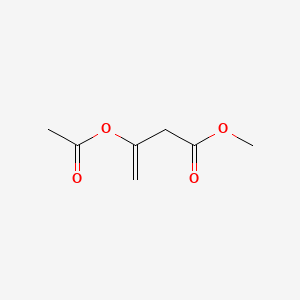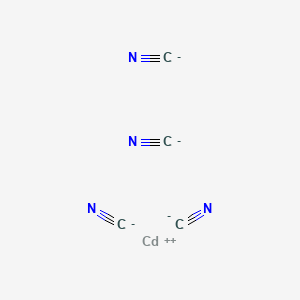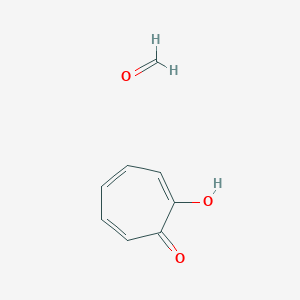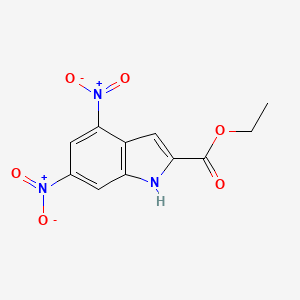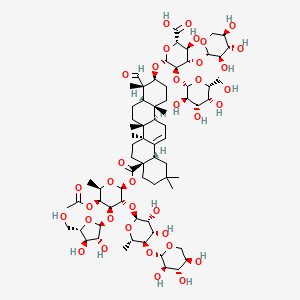
Squarroside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Squarroside A is a biologically active triterpene saponin isolated from the roots of Acanthophyllum squarrosum . It is known for its complex structure and significant immunomodulatory effects. The compound’s structure was elucidated using spectroscopic data, including direct and long-range heteronuclear two-dimensional nuclear magnetic resonance analysis .
Méthodes De Préparation
Squarroside A is typically isolated from natural sources, specifically the roots of Acanthophyllum squarrosum . The isolation process involves extraction with methanol, followed by partitioning into a benzene-water solvent system. The glycosidic constituents are then purified using a combination of silica gel and octadecyl silica gel column chromatography . The structure of this compound was confirmed through chemical transformations and spectroscopic analysis .
Analyse Des Réactions Chimiques
Squarroside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids .
Applications De Recherche Scientifique
Squarroside A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure and reactivity of triterpene saponins . In biology, this compound is known for its immunomodulatory effects, making it a valuable compound for studying immune responses . In medicine, it has potential therapeutic applications due to its bioactive properties . Additionally, this compound is used in the industry for the development of natural product-based pharmaceuticals and cosmetics .
Mécanisme D'action
The mechanism of action of Squarroside A involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of immune cells, leading to enhanced immune responses . The compound interacts with cell surface receptors and intracellular signaling pathways, resulting in the activation of various immune-related genes . This immunomodulatory effect is concentration-dependent and has been demonstrated in in vitro lymphocyte transformation tests .
Comparaison Avec Des Composés Similaires
Squarroside A is unique among triterpene saponins due to its specific glycosidic structure and bioactivity . Similar compounds include other triterpene glycosides isolated from Thalictrum squarrosum, such as squarroside A1, squarroside A2, squarroside B1, and squarroside B2 . These compounds share structural similarities but differ in their specific glycosidic linkages and bioactivities . This compound stands out due to its potent immunomodulatory effects and complex glycosidic structure .
Propriétés
Formule moléculaire |
C71H110O36 |
|---|---|
Poids moléculaire |
1539.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aS,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C71H110O36/c1-26-50(101-58-44(84)38(78)31(76)23-93-58)43(83)48(88)60(95-26)106-56-54(104-61-46(86)41(81)34(22-73)99-61)51(97-28(3)75)27(2)96-63(56)107-65(92)71-18-16-66(4,5)20-30(71)29-10-11-36-67(6)14-13-37(68(7,25-74)35(67)12-15-70(36,9)69(29,8)17-19-71)100-64-55(105-62-47(87)42(82)40(80)33(21-72)98-62)52(49(89)53(103-64)57(90)91)102-59-45(85)39(79)32(77)24-94-59/h10,25-27,30-56,58-64,72-73,76-89H,11-24H2,1-9H3,(H,90,91)/t26-,27+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52-,53-,54-,55+,56+,58-,59-,60-,61-,62-,63-,64+,67-,68-,69+,70+,71-/m0/s1 |
Clé InChI |
HXYTVNHXQDFALL-SHHZJLSQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@H]7[C@@]6(CC[C@@H]([C@@]7(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)OC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC(=O)C)OC1C(C(C(O1)CO)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
